molecular formula C14H10N4 B2445605 3-(1H-Benzimidazol-2-YL)-1H-indazole CAS No. 1097816-83-5

3-(1H-Benzimidazol-2-YL)-1H-indazole

Cat. No. B2445605
CAS RN: 1097816-83-5
M. Wt: 234.262
InChI Key: JTKFRFMSUBOCIQ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of organometallic complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the UV-vis spectrum, HOMO and LUMO energies, and the potential energy distribution can be investigated .

Scientific Research Applications

c-ABL Inhibition

The compound 3-benzimidazol-2-yl-1H-indazole has been developed as an alternate scaffold for receptor tyrosine kinase (RTK) inhibitor programs. Research shows that certain derivatives of this compound are potent inhibitors of the enzyme c-ABL, which is significant in cancer research and therapy (Mcbride et al., 2006).

Structural Properties

A study reviewing the structural and properties (including crystallography, NMR, and theoretical calculations) of NH-benzazoles, which include 1H-benzimidazoles and 1H-indazoles, provides insights into the molecular structure and behavior of these compounds (Elguero et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, including compounds related to 3-(1H-Benzimidazol-2-YL)-1H-indazole, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application is significant in industrial and engineering contexts (Yadav et al., 2013).

Synthesis Variability

Research demonstrates the synthesis of various N-arylindazoles and benzimidazoles from common intermediates, showing the versatility and adaptability of these compounds in pharmaceutical and chemical synthesis (Wray & Stambuli, 2010).

Anticancer Applications

The synthesis of Hazole compounds, including 2H-indazole, and their evaluation in anticancer studies highlight the potential of these compounds in oncology. Notably, the stabilization of the 2H-indazole tautomer in certain complexes is unprecedented, showing novel applications in cancer treatment (Büchel et al., 2011).

Antifungal Activity

Benzimidazole derivatives have shown high antifungal activities, particularly against Botrytis cinerea, demonstrating their potential in agricultural and pharmaceutical applications (Zhang et al., 2012).

Safety and Hazards

Benzimidazole derivatives can pose various hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions in the field of benzimidazole derivatives are vast. They include the design of new effective hypoglycemic agents with distinct mechanisms of action at the molecular level, which could be used as single drugs with improved safety .

properties

IUPAC Name

2-(1H-indazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFRFMSUBOCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Benzimidazol-2-YL)-1H-indazole

Synthesis routes and methods

Procedure details

A mixture of 1,2-diaminobenzene (108 mg), indazole-3-carboxylic acid (118 mg) and polyphosphoric acid (1 mL) was heated at 150-160° C. for 24 hours. The mixture was cooled, then diluted with ice water (10 mL) and then treated with ethyl acetate (10 mL). The aqueous layer was basified by addition of solid potassium carbonate. The layers were separated and the aqueous layer was extracted with ethyl acetate (10 mL). The combined organic phases were dried and then evaporated. The residue was subjected to chromatography on silica eluting with a mixture of heptane and ethyl acetate to give 3-(1H-benzoimidazol-2-yl)-1H-indazole (78 mg). LC-MS (METHOD A): RT=1.28 minutes; 235 (M+H)+.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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